![molecular formula C16H16ClNO B5731903 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone, also known as Ketamine, is a widely used anesthetic drug. It was first synthesized in the early 1960s and has since been used for both human and veterinary medicine. Ketamine is a unique anesthetic drug that has been found to have various other applications in scientific research.
作用机制
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and also plays a role in learning and memory. By blocking this receptor, this compound reduces the transmission of pain signals and produces a dissociative state.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and pain. This compound also increases the release of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has various advantages and limitations for lab experiments. It has a rapid onset of action and produces a dissociative state, which makes it useful for studying the effects of anesthesia. However, this compound also produces various side effects such as hallucinations and delirium, which can affect the results of experiments.
未来方向
There are various future directions for the use of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone in scientific research. It has shown promising results in the treatment of depression and chronic pain, and further studies are needed to explore its potential in these areas. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique anesthetic drug that has various applications in scientific research. It has been found to have antidepressant and analgesic effects and has shown promising results in the treatment of chronic pain. This compound has various advantages and limitations for lab experiments, and further studies are needed to explore its potential in various areas.
合成方法
The synthesis of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves the reaction between 2,5-dimethoxybenzaldehyde and 4-chlorophenylacetone. This reaction is catalyzed by the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then purified using various chromatography techniques.
科学研究应用
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has been extensively used in scientific research due to its unique properties. It has been found to have antidepressant effects and has been used in the treatment of depression. This compound has also been used in the treatment of chronic pain and has shown promising results in the treatment of postoperative pain.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-(2,5-dimethylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-4-12(2)15(9-11)18-10-16(19)13-5-7-14(17)8-6-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJCNGSHKONNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)